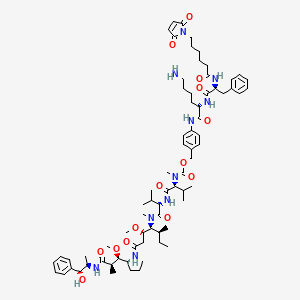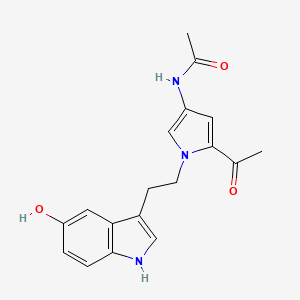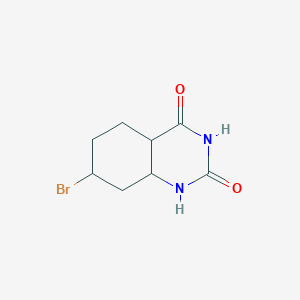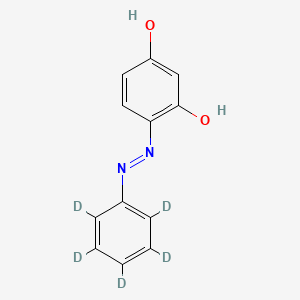
Sudan Orange G-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sudan Orange G-d5 is a deuterated form of Sudan Orange G, a synthetic azo dye. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sudan Orange G-d5 involves the deuteration of Sudan Orange G. This process typically includes the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a deuterated naphthol derivative to form the azo dye.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of aniline are diazotized using nitrous acid.
Coupling in Reactors: The diazonium salt is coupled with deuterated naphthol in industrial reactors to ensure uniformity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: Sudan Orange G-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Halogens or nitro groups under electrophilic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or nitro-substituted azo dyes.
Wissenschaftliche Forschungsanwendungen
Sudan Orange G-d5 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetics: Used as a tracer to study drug metabolism and distribution.
Environmental Studies: Employed in tracking the movement and degradation of pollutants.
Biological Research: Utilized in studying enzyme interactions and metabolic pathways.
Industrial Applications: Used in the development of new dyes and pigments
Wirkmechanismus
The mechanism of action of Sudan Orange G-d5 involves its interaction with biological molecules. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and reduced metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
Sudan Orange G: The non-deuterated form, used similarly in research and industry.
Sudan I, II, III, IV: Other azo dyes with similar structures but different substituents.
Para Red, Orange II: Other azo dyes used in various applications.
Uniqueness: Sudan Orange G-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in drug development and environmental research .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
4-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
BPTKLSBRRJFNHJ-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=C(C=C2)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


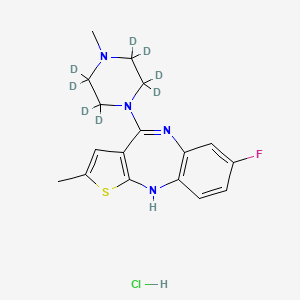

![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
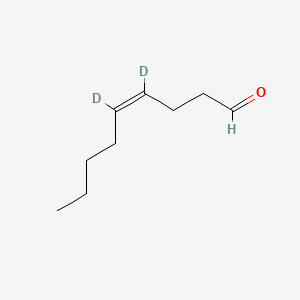




![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
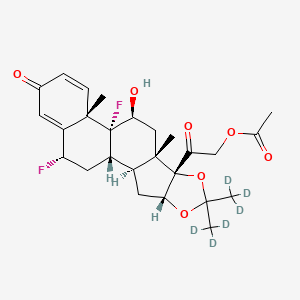
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
